molecular formula C13H12O3 B11886671 6-Ethoxynaphthalene-1-carboxylic acid CAS No. 731861-61-3

6-Ethoxynaphthalene-1-carboxylic acid

Cat. No.: B11886671
CAS No.: 731861-61-3
M. Wt: 216.23 g/mol
InChI Key: GYSHJHMAWKWKTA-UHFFFAOYSA-N
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Description

6-Ethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthoic acid, characterized by the presence of an ethoxy group at the 6-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxy-1-naphthoic acid can be synthesized through several methods. One common approach involves the reaction of 6-ethoxy-1-naphthaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method includes the esterification of 6-ethoxy-1-naphthol followed by hydrolysis to yield the desired acid.

Industrial Production Methods

In industrial settings, the production of 6-ethoxy-1-naphthoic acid often involves large-scale esterification reactions followed by hydrolysis. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Ethoxy-1-naphthoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-naphthoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Methoxy-1-naphthoic acid: Another derivative with a methoxy group at a different position on the naphthalene ring.

    6-Bromo-2-naphthoic acid: Contains a bromine atom instead of an ethoxy group.

Uniqueness

6-Ethoxy-1-naphthoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

731861-61-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

6-ethoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-2-16-10-6-7-11-9(8-10)4-3-5-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

GYSHJHMAWKWKTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC=C2)C(=O)O

Origin of Product

United States

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